molecular formula C10H14N2O3S B14835431 N-(4-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide

N-(4-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide

Cat. No.: B14835431
M. Wt: 242.30 g/mol
InChI Key: USCFAYSNNGUDLS-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.298 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and other scientific fields.

Preparation Methods

The synthesis of N-(4-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be tailored to achieve high yields and purity.

Chemical Reactions Analysis

N-(4-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and inhibits their activity, thereby modulating various biological processes . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(4-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide can be compared with other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

N-(4-cyclopropyloxy-6-methylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C10H14N2O3S/c1-7-5-9(15-8-3-4-8)6-10(11-7)12-16(2,13)14/h5-6,8H,3-4H2,1-2H3,(H,11,12)

InChI Key

USCFAYSNNGUDLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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